molecular formula C19H18N2OS B1614408 2-cyano-4'-thiomorpholinomethyl benzophenone CAS No. 898782-40-6

2-cyano-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1614408
CAS No.: 898782-40-6
M. Wt: 322.4 g/mol
InChI Key: UZMQNADVVBQFRH-UHFFFAOYSA-N
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Description

2-Cyano-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Scientific Research Applications

2-Cyano-4’-thiomorpholinomethylbenzophenone is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Applied in the production of polymers, coatings, and other industrial materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves several steps. One common method includes the reaction of 4’-methylbenzophenone with thiomorpholine and cyanide under controlled conditions. The reaction typically requires a solvent such as toluene or tetrahydrofuran and a catalyst like palladium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in reactors with precise temperature and pressure control. The process may include bromination, followed by coupling reactions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4’-methylbiphenyl
  • 2-Cyano-4’-bromomethylbiphenyl
  • 2-Cyano-4’-methylbenzophenone

Uniqueness

2-Cyano-4’-thiomorpholinomethylbenzophenone is unique due to its thiomorpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its versatility in various research and industrial applications.

Properties

IUPAC Name

2-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQNADVVBQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642903
Record name 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-40-6
Record name 2-[4-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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